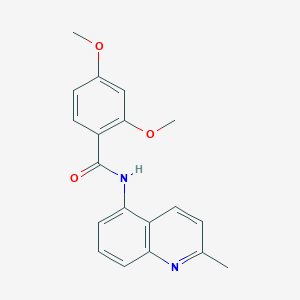![molecular formula C22H18N4O4 B5338917 N~4~-(4-{1-[(Z)-2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ISONICOTINAMIDE](/img/structure/B5338917.png)
N~4~-(4-{1-[(Z)-2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ISONICOTINAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(4-{1-[(Z)-2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ISONICOTINAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and an isonicotinamide group, which is often associated with pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-{1-[(Z)-2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ISONICOTINAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 1,3-benzodioxole-5-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 4-acetylphenyl isonicotinate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-{1-[(Z)-2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ISONICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: The hydrazone linkage can be reduced to the corresponding hydrazine derivative using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N4-(4-{1-[(Z)-2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ISONICOTINAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The hydrazone linkage may also play a role in binding to metal ions or other biomolecules, affecting their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: Compounds like safrole and piperonyl butoxide, which also contain the benzodioxole moiety.
Isonicotinamide derivatives: Compounds such
Properties
IUPAC Name |
N-[4-[(Z)-N-(1,3-benzodioxole-5-carbonylamino)-C-methylcarbonimidoyl]phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-14(25-26-22(28)17-4-7-19-20(12-17)30-13-29-19)15-2-5-18(6-3-15)24-21(27)16-8-10-23-11-9-16/h2-12H,13H2,1H3,(H,24,27)(H,26,28)/b25-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWTWKYUGSDPSF-QFEZKATASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC2=C(C=C1)OCO2)/C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-IODO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE](/img/structure/B5338840.png)
![4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5338859.png)
![2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5338867.png)
![4-benzyl-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5338874.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5338876.png)

![5-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5338890.png)
![7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5338895.png)
![4-(2,3-dimethoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5338899.png)
![N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5338923.png)
![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride](/img/structure/B5338930.png)
![5-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B5338934.png)
![ETHYL 2-[(6-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE](/img/structure/B5338941.png)
